Product packaging for 9-Chloro-9-phenyl-9-silafluorene(Cat. No.:)

9-Chloro-9-phenyl-9-silafluorene

Cat. No.: B13139233
M. Wt: 292.8 g/mol
InChI Key: UDKRECYPYHTVNB-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in π-Conjugated Systems

Organosilicon compounds, which feature carbon-silicon bonds, are pivotal in the development of π-conjugated systems. wikipedia.org These systems, characterized by alternating single and multiple bonds, are the backbone of many organic electronic devices. The inclusion of silicon into a π-conjugated framework imparts several advantageous properties.

Compared to their all-carbon analogues, organosilicon compounds can exhibit higher thermal stability and distinct electronic characteristics. The silicon atom can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for tuning the electronic and optical properties of materials. researchgate.net The C-Si bond is also longer and weaker than a C-C bond, and this structural difference can impact the molecular geometry and packing in the solid state, which in turn affects charge transport. wikipedia.org Furthermore, the interaction between the silicon's σ* orbitals and the π* orbitals of the conjugated system, known as σ conjugation, can lower the LUMO energy level, enhancing electron affinity and making these materials suitable for use as electron-transporting or emissive layers in electronic devices.

The versatility of organosilicon chemistry allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their properties for specific applications in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netacs.org

Overview of Silafluorene Derivatives: Structural Features and Research Relevance

Silafluorene, also known as dibenzosilole, is a class of organosilicon compound with a silicon atom bridging a biphenyl (B1667301) unit. This rigid and planar structure creates a unique electronic system that has garnered significant research interest. acs.org The silicon bridge in the fluorene (B118485) framework offers a site for functionalization, allowing for the modification of the molecule's properties.

Silafluorene derivatives are noted for their excellent photoluminescence, high thermal stability, and efficient electron transport capabilities. acs.org These characteristics make them highly promising for use in a variety of organic functional materials. acs.org For instance, they have been successfully incorporated into OLEDs, OFETs, and photovoltaic devices. acs.org The ability to attach different functional groups to the silicon atom at the 9-position allows for precise control over the electronic and physical properties of the resulting material.

9-Chloro-9-phenyl-9-silafluorene is a key intermediate in the synthesis of a wide range of functional silafluorene derivatives. The chlorine atom at the 9-position is a versatile leaving group, enabling the introduction of various substituents through nucleophilic substitution reactions. This makes it a fundamental building block for creating more complex silafluorene-based materials with tailored properties for specific applications in advanced materials science.

Historical Context and Evolution of Silafluorene Research Methodologies

The journey of silafluorene research began with early explorations into organosilicon chemistry. The first successful synthesis of a 9-borafluorene, a related heterocyclic compound, was reported in 1963, paving the way for the synthesis of other heteroatom-containing fluorenes. wikipedia.org The synthesis of silafluorenes has since evolved, with various methods being developed to construct the core silafluorene ring system.

Early methods often involved harsh reaction conditions and were limited in their applicability to a wide range of substituted precursors. However, the field has seen significant advancements with the development of more efficient and versatile synthetic routes. These include intramolecular homolytic aromatic silylation of biphenyl-2-hydrosilanes and Lewis acid-catalyzed double sila-Friedel-Crafts reactions. rsc.orgresearchgate.net

A significant breakthrough in the synthesis of functionalized silafluorenes has been the use of transmetalation reactions. wikipedia.org This approach often involves the use of a 9-halo-silafluorene, such as this compound, as a precursor. The halogen at the 9-position can be readily exchanged with various organic groups using organometallic reagents, offering a straightforward path to a diverse library of silafluorene derivatives. This has greatly accelerated the exploration of silafluorene-based materials for various applications.

Below is a table summarizing some key synthetic approaches to silafluorene derivatives:

Synthetic MethodDescriptionKey Features
Intramolecular Homolytic Aromatic Silylation Cyclization of biphenyl-2-hydrosilanes via silyl (B83357) radicals. rsc.orgEfficient approach for forming the silafluorene ring.
Lewis Acid-Catalyzed Sila-Friedel-Crafts Reaction Double cyclization of aminobiphenyl compounds with dihydrosilanes. researchgate.netAllows for the synthesis of silafluorenes from readily available starting materials.
Transmetalation Reactions Substitution at the 9-position of a halo-silafluorene using organometallic reagents. wikipedia.orgHighly versatile for introducing a wide range of functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13ClSi B13139233 9-Chloro-9-phenyl-9-silafluorene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-5-phenylbenzo[b][1]benzosilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClSi/c19-20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKRECYPYHTVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 9 Silafluorene Core and Its Derivatives

Conventional Routes to Dibenzosiloles

Conventional methods for the synthesis of the 9-silafluorene scaffold have historically relied on the cyclization of biphenyl (B1667301) precursors. These routes often involve harsh reaction conditions but remain valuable for their straightforward approach to the dibenzosilole core.

Metal-Halide Exchange and Cyclization with Dichlorosilanes

A foundational and widely utilized method for constructing the 9-silafluorene ring system involves the reaction of a 2,2'-dihalobiphenyl with an organodichlorosilane, mediated by a metal-halide exchange. This approach typically begins with the generation of a highly reactive 2,2'-dilithiobiphenyl intermediate. This is achieved by treating a 2,2'-dihalobiphenyl, most commonly 2,2'-dibromobiphenyl (B83442) or 2,2'-diiodobiphenyl, with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nsf.gov The resulting dilithio species is then reacted in situ with a dichlorosilane (B8785471) (R¹R²SiCl₂) to yield the corresponding 9,9-disubstituted-9-silafluorene. researchgate.net

The choice of substituents on the dichlorosilane (R¹ and R²) allows for the introduction of various functionalities at the 9-position of the silafluorene core, thereby tuning the electronic and steric properties of the final molecule. For instance, the reaction of 2,2'-dilithiobiphenyl with diphenyldichlorosilane yields 9,9-diphenyl-9-silafluorene.

Table 1: Examples of 9-Silafluorene Synthesis via Metal-Halide Exchange

2,2'-Dihalobiphenyl Dichlorosilane Product Reference
2,2'-Dibromobiphenyl Diphenyldichlorosilane 9,9-Diphenyl-9-silafluorene researchgate.net

Crucial to the success of this method is the careful control of reaction conditions. The metal-halide exchange is typically performed in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (often -78 °C) to suppress side reactions.

Synthesis of 9,9-Dichloro-9-silafluorene (B3032440) as a Key Intermediate and Precursor

A particularly important derivative synthesized via the metal-halide exchange route is 9,9-dichloro-9-silafluorene. This compound is prepared by the reaction of 2,2'-dilithiobiphenyl with an excess of silicon tetrachloride (SiCl₄). The resulting 9,9-dichloro-9-silafluorene is a versatile intermediate due to the high reactivity of the silicon-chlorine bonds.

These chloro substituents are excellent leaving groups, making them susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups at the silicon atom, including alkyl, aryl, alkoxy, and amino groups. For example, reaction with Grignard reagents or organolithium compounds can introduce organic moieties, while reaction with alcohols or amines can lead to the corresponding alkoxy or amino derivatives. The synthesis of 9,9-dichloro-9-silafluorene can be optimized to achieve yields of up to 67% under strict anhydrous and low-temperature conditions. Its utility as a precursor makes it a cornerstone in the synthesis of a diverse library of 9-silafluorene derivatives for various applications.

Transition Metal-Catalyzed Cyclization Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful and elegant alternatives for the synthesis of 9-silafluorenes. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex silafluorene architectures.

Rhodium-Catalyzed Dehydrogenative Si-H and C-H Bond Activation

Rhodium catalysts have been effectively employed in the dehydrogenative cyclization of 2-silylbiaryls to form the 9-silafluorene core. nih.gov This transformation involves the intramolecular activation and coupling of a Si-H bond on the silyl (B83357) moiety and a C-H bond on the adjacent aromatic ring, with the liberation of dihydrogen as the only byproduct. nih.gov This atom-economical process is a significant advancement over traditional methods that may require pre-functionalized starting materials and generate stoichiometric waste.

A typical catalytic system for this reaction involves a rhodium complex, such as [RhCl(cod)]₂ (cod = 1,5-cyclooctadiene), often in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). nih.gov The reaction is generally carried out at elevated temperatures. Studies have shown that this method can proceed efficiently even without a hydrogen acceptor, although the reaction mechanism can be complex and may involve an induction period. nih.gov This approach has been successfully applied to the synthesis of various substituted 9-silafluorenes.

Table 2: Rhodium-Catalyzed Dehydrogenative Cyclization

Substrate Catalyst System Product Reference
2-(Diphenylsilyl)biphenyl [RhCl(cod)]₂ / PPh₃ 9,9-Diphenyl-9-silafluorene nih.gov

Iridium-Catalyzed [2+2+2] Cycloaddition Pathways

Iridium-catalyzed [2+2+2] cycloaddition reactions provide a powerful and modular approach to constructing highly substituted 9-silafluorene skeletons. acs.orgnih.govacs.org This method involves the cyclotrimerization of a silicon-bridged 1,6-diyne with an alkyne. acs.orgnih.govacs.org The silicon-bridged diyne acts as a template, and the iridium catalyst facilitates the assembly of the three alkyne units into a new aromatic ring, thereby forming the silafluorene structure.

A common catalyst system for this transformation is [IrCl(cod)]₂ in combination with a phosphine ligand, such as triphenylphosphine. acs.org The reaction is typically performed in a high-boiling solvent like dibutyl ether at elevated temperatures. acs.org A key advantage of this methodology is the ability to construct densely functionalized and structurally complex silafluorenes by varying the substituents on both the diyne and the coupling alkyne partner. acs.orgacs.org This has enabled the synthesis of extended and ladder-type silafluorene systems. acs.org

Table 3: Iridium-Catalyzed [2+2+2] Cycloaddition for Silafluorene Synthesis

Silicon-Bridged Diyne Alkyne Catalyst System Product Yield Reference
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane 1,4-Dimethoxybut-2-yne [IrCl(cod)]₂ / PPh₃ 2,3-Bis(methoxymethyl)-1,4-diphenyl-9,9-dimethyl-9-silafluorene 86% acs.org

Palladium-Catalyzed Intramolecular Coupling and Cross-Coupling Reactions

Palladium catalysis has proven to be exceptionally versatile in the synthesis of 9-silafluorenes through both intramolecular C-H activation and intermolecular cross-coupling strategies.

Intramolecular C(sp²)-H activation of 2-arylbenzyl silanes or related precursors offers a direct route to the silafluorene core. researchgate.net For instance, the palladium-catalyzed cyclization of 2-arylbenzyl chlorides can be achieved at room temperature using a palladium catalyst with triphenylphosphine and pivalic acid as ligands. researchgate.net More recently, palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines has been developed to produce silafluorene equivalents. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also powerful tools for the synthesis of silafluorene precursors, which can then undergo cyclization. rsc.org Furthermore, silicon-based cross-coupling reactions, employing organosilanols or their salts, have emerged as practical alternatives to traditional boron- and tin-based methods. nih.gov These reactions, catalyzed by palladium complexes, allow for the formation of carbon-carbon bonds under mild conditions and with high functional group tolerance, facilitating the assembly of the biphenyl backbone necessary for silafluorene synthesis. nih.gov

Nickel-Catalyzed Reactions for Silafluorene Formation

Nickel-catalyzed reactions have emerged as powerful tools for the construction of carbon-silicon bonds and the formation of silacyclic frameworks like silafluorene. These methods often proceed via the activation of otherwise inert C-O or C-F bonds, offering advantages over traditional cross-coupling reactions that rely on aryl halides. nih.govbeilstein-journals.org

The cross-coupling of phenol (B47542) derivatives, such as aryl sulfonates, sulfamates, and mesylates, with organostannanes (Stille coupling) can be effectively catalyzed by nickel complexes. montana.edu While early attempts were often plagued by slow transmetalation from tin to nickel and competing homocoupling reactions, modern methods have overcome these challenges. nih.govmontana.edu The use of specific ligands, like relatively unhindered alkylphosphines, and additives such as potassium fluoride (B91410) (KF) is crucial for facilitating the catalytic cycle. montana.edu A proposed mechanism involves an unusual 8-centered cyclic transition state for transmetalation, highlighting the unique reactivity of nickel in these transformations. montana.edu

A general challenge in nickel-catalyzed cross-coupling is the potential for aryl exchange between phosphine ligands and the coupling partners, leading to undesired byproducts. nih.gov This can be suppressed by using bidentate ligands or by carefully controlling reaction temperatures. nih.gov Furthermore, certain functional groups, like nitro groups, are often incompatible with these reductive catalytic systems. nih.gov

The synthesis of 2-arylbenzofurans through nickel-catalyzed activation of aromatic C–F bonds provides a valuable analogue for silafluorene synthesis. beilstein-journals.org This reaction proceeds under mild conditions and is believed to involve the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. beilstein-journals.org This strategy allows for the orthogonal functionalization of molecules containing both C-F and C-Br bonds, showcasing the selectivity of the nickel catalyst. beilstein-journals.org

Table 1: Nickel-Catalyzed Cross-Coupling Reactions

Electrophile Type Coupling Partner Catalyst System Key Features
Aryl Sulfamates/Sulfonates Organostannanes Ni(0) with alkylphosphine ligands, KF Enables Stille coupling of phenol derivatives; avoids triflates. montana.edu
2-Fluorobenzofurans Arylboronic Acids Ni(cod)₂ / PCy₃ Mild conditions; proceeds via C-F bond activation. beilstein-journals.org

Lewis Acid-Catalyzed Approaches

Lewis acid catalysis offers a distinct, metal-free pathway to silafluorene systems. These reactions typically involve the activation of Si-H bonds towards electrophilic aromatic substitution.

Borane-Catalyzed Double Sila-Friedel-Crafts Reactions

A highly efficient method for constructing the silafluorene core is the borane-catalyzed double sila-Friedel-Crafts reaction. kyushu-u.ac.jpbeilstein-journals.org This strategy involves the reaction of biphenyls or their derivatives with dihydrosilanes in the presence of a borane (B79455) catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). kyushu-u.ac.jpbeilstein-journals.orgmdpi.com The reaction proceeds through a cascade sequence, forming two C-Si bonds in a single operation to close the five-membered silole ring. kyushu-u.ac.jprsc.org

This method has proven effective for synthesizing a variety of silafluorene derivatives, including those with amino groups, which can be further functionalized. kyushu-u.ac.jpbeilstein-journals.org The reaction conditions can be tuned to accommodate different substrates. For instance, the reaction between amino group-containing diaryl ethers and dihydrosilanes affords phenoxasilin derivatives in good to excellent yields. beilstein-journals.orgdoaj.org The reaction is also applicable to diaryl thioethers to produce the corresponding phenothiasilin derivatives. beilstein-journals.org

The scope of the reaction extends to various silanes. Phenylsilane and even 9,9-dihydro-9-silafluorene can act as the silicon source, leading to the formation of spiro-type silacycles in high yields. beilstein-journals.org This demonstrates the versatility of the borane-catalyzed approach for creating complex silicon-bridged polycyclic aromatic compounds. kyushu-u.ac.jp

Table 2: Borane-Catalyzed Silafluorene Synthesis

Biphenyl Substrate Dihydrosilane Catalyst Product Type Yield
Amino-group containing diaryl ethers Various dihydrosilanes B(C₆F₅)₃ Phenoxasilins Good to Excellent beilstein-journals.orgdoaj.org
Diaryl thioethers Diphenylsilane B(C₆F₅)₃ Phenothiasilins 93% beilstein-journals.org
Biphenyls Dihydrosilanes B(C₆F₅)₃ Silafluorenes Not specified kyushu-u.ac.jp

Radical-Mediated Silylation Strategies

Radical-mediated reactions provide an alternative pathway for C-Si bond formation, often under mild conditions and with unique selectivity. The generation of silyl radicals is a key step in these transformations.

An intramolecular homolytic aromatic silylation (SHAS) of biphenyl-2-hydrosilanes has been developed for the synthesis of silafluorenes. rsc.org This method relies on the generation of a silyl radical from the hydrosilane precursor, which then cyclizes onto the adjacent phenyl ring. rsc.org This approach represents a simple and efficient route to the benzosilole core. rsc.org

A modern strategy for generating silyl radicals involves the electroreduction of readily available and stable chlorosilanes. exlibrisgroup.comdocumentsdelivered.com This electrochemical method can achieve the reductive cleavage of strong Si-Cl bonds at highly biased potentials, providing access to silyl radicals under transition-metal-free conditions. exlibrisgroup.comdocumentsdelivered.comresearchgate.net These electrogenerated radicals can then participate in various alkene silylation reactions, including hydrosilylation and disilylation, demonstrating the potential of this approach for constructing C-Si bonds. exlibrisgroup.comresearchgate.net

Functionalization and Derivatization at the 9-Position and Benzo-Rings

Once the silafluorene core is constructed, its properties can be tuned through functionalization at the silicon atom (9-position) or on the peripheral benzo rings.

Introduction of Aryl and Alkynyl Substituents

The 9-position of the silafluorene scaffold is a prime site for introducing diverse substituents. Aryl groups can be incorporated at this position, influencing the electronic and photophysical properties of the molecule. researchgate.net While direct functionalization can be challenging due to the presence of easily cleavable C-Si bonds, transition-metal-catalyzed arylation of 9-hydrosilafluorenes is an effective method. researchgate.netacs.org

The introduction of alkynyl groups, such as a phenylethynyl moiety, at the 9-position is also a known transformation, often starting from a fluoren-9-one precursor and proceeding through a 9-alkynyl-9-ol intermediate. thieme-connect.de These alkynyl-substituted fluorene (B118485) derivatives are valuable building blocks for conjugated materials. The synthesis of 9-phenyl-9-borafluorene, often achieved through transmetalation from 9-silafluorenes, opens up further avenues for functionalization, as the boron center can react with alkynes and other reagents. wikipedia.orgresearchgate.net

Table 3: Functionalization at the 9-Position of Fluorene/Silafluorene

Starting Material Reagent Product Feature Method
9-Hydrosilafluorenes Aryl halides 9-Aryl-9-silafluorenes Transition-metal-catalyzed arylation researchgate.net
9-(Phenylethynyl)-9H-fluoren-9-ols 2-Aminobenzamides Functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides Boron trifluoride catalysis thieme-connect.de
9-Chloro-9-borafluorene Diphenylacetylene 7-membered borepin ring system B-C bond insertion wikipedia.org

Transformation of Amino Groups to Other Functionalities

Silafluorene derivatives bearing amino groups, often synthesized via the borane-catalyzed double sila-Friedel-Crafts reaction, are versatile intermediates. kyushu-u.ac.jpbeilstein-journals.org These amino groups can be transformed into a range of other functionalities, significantly expanding the chemical space accessible from a common precursor. kyushu-u.ac.jp

One notable transformation involves the conversion of amino groups into other substituents via cross-coupling reactions. kyushu-u.ac.jp This can be achieved by first converting the amine into a better leaving group, such as an ammonium (B1175870) salt, which can then participate in cross-coupling with reagents like Grignard reagents. kyushu-u.ac.jp This allows for the introduction of alkyl or aryl groups in place of the original amino functionality. The development of methods for the chemical modification of amino groups is a broad field, with numerous reagents available for tasks like acylation or alkylation, which alter the charge and hydrophilicity of the parent molecule. researchgate.net

Reactivity and Mechanistic Investigations of 9 Silafluorene Compounds

Nucleophilic Reactions Involving Silafluorenyl Dianions

The generation of dianionic species from silafluorenes opens up a versatile platform for nucleophilic reactions, allowing for the introduction of a wide range of substituents and the formation of novel molecular architectures.

Silafluorenyl dianions can be synthesized through the reduction of dihalo-silafluorenes. For instance, the 1-silafluorenyl dianion has been successfully synthesized by the potassium reduction of 1,1-dichloro-1-silafluorene in refluxing tetrahydrofuran (B95107) (THF). The resulting 1,1-dipotassio-1-silafluorene has been characterized by X-ray crystallography, which revealed key structural features indicative of electron delocalization. The analysis showed an equalization of carbon-carbon bond lengths within the five-membered silole ring and a bond length alternation in the six-membered benzene (B151609) rings, suggesting an aromatic character for the silole ring. Further evidence for this electron delocalization comes from 29Si NMR spectroscopy, which shows a downfield chemical shift, a characteristic feature of such systems.

Theoretical calculations have also supported the notion of electron delocalization within the silole ring of the dianion. This aromaticity contributes to the stability of the dianion and influences its subsequent reactivity.

The highly nucleophilic nature of 9,9-dipotassio-9-silafluorene makes it a potent reagent for reactions with various electrophiles. Studies have shown that this dianion readily undergoes nucleophilic attack on electrophilic species, leading to the formation of disubstituted silafluorene derivatives.

A prime example is the reaction with trimethylsilyl (B98337) chloride (Me₃SiCl) and ethyl bromide (EtBr), which results in the formation of the corresponding 1,1-disubstituted-1-silafluorene products. These reactions proceed via a standard nucleophilic substitution mechanism where the anionic silicon center attacks the electrophilic carbon or silicon atom.

Furthermore, the reactivity of the silafluorenyl dianion extends to reductive coupling reactions. For instance, in the presence of benzaldehyde, the dianion can induce a reductive coupling of the aldehyde. Slow oxidation of the dianion has also been observed to yield 1,1'-dipotassio-1,1'-bis(silafluorene). This dimer, upon characterization, showed localized negative charges at the silicon atoms, indicating a loss of the aromatic character observed in the monomeric dianion.

ElectrophileProduct Type
Me₃SiClDisubstituted Silafluorene
EtBrDisubstituted Silafluorene
BenzaldehydeReductive Coupling Product
O₂ (slow oxidation)Dimeric Bis(silafluorene)

Electrophilic Substitution and Derivatization

The derivatization of the silafluorene core can also be achieved through electrophilic substitution reactions, although this area is less explored compared to the nucleophilic chemistry of the corresponding dianions. The functionalization of 9-halo-9-silafluorenes serves as a key strategy to diversify the properties of the silafluorene framework. For instance, 9-chloro-9-phenyl-9-silafluorene is a versatile precursor for introducing various functional groups at the silicon center.

The reaction of 9-chloro-9-borafluorene, a boron analogue of the target compound, with various substrates provides insight into potential reaction pathways. These reactions often proceed via substitution at the boron center, eliminating a salt. By analogy, it is plausible that this compound could react with a range of nucleophiles to substitute the chloro group and introduce new functionalities.

Intramolecular and Intermolecular Silylation Mechanisms

The formation of the silafluorene ring system itself can be achieved through intramolecular and intermolecular silylation reactions. A notable method involves the intramolecular homolytic aromatic silylation of biphenyl-2-hydrosilanes. rsc.org This process, which proceeds via silyl (B83357) radicals, offers an efficient route to silafluorenes. rsc.org

Furthermore, a silyl radical cascade process has been developed for the synthesis of silaindenes, which involves the assembly of internal alkynes with arylhydrosilanes. This reaction proceeds through the cleavage of C-H and Si-H bonds and the subsequent formation of C-C and C-Si bonds in a single step, highlighting the utility of silylation mechanisms in constructing complex silicon-containing polycyclic aromatic compounds. rsc.org

C-Si Bond Cleavage and Formation Mechanisms

The cleavage and formation of carbon-silicon (C-Si) bonds are fundamental processes in the chemistry of organosilicon compounds, including 9-silafluorenes. The C-Si bond, while generally stable, can be cleaved under specific conditions. For instance, the use of Lewis bases can facilitate the cleavage of C-Si bonds. This process is believed to proceed through the formation of a pentacoordinate or even a hexacoordinate silicon intermediate, which activates the C-Si bond towards electrophilic attack. researchgate.net

Conversely, the formation of C-Si bonds is a cornerstone of organosilicon chemistry. Transition-metal-catalyzed reactions have emerged as powerful tools for this purpose. For example, the activation of Si-Si bonds in disilanes by transition metals allows for the formation of various organosilanes. nih.gov This includes the formation of C(sp²)-Si bonds, which is directly relevant to the synthesis of aryl-substituted silafluorenes. nih.gov Another innovative approach involves the nickel-catalyzed ipso-silylation of fluoroarenes, where a C-F bond is cleaved to form a C-Si bond. springernature.com This method is particularly noteworthy as it utilizes silyl-containing reagents for C-Si bond formation via the cleavage of a strong C-F bond. springernature.com

Enzymatic C-Si bond formation has also been demonstrated, showcasing the potential for biocatalysis in this field. nih.gov Cytochrome c has been evolved to catalyze the formation of organosilicon compounds through carbene insertion into Si-H bonds with high turnover and enantioselectivity. nih.gov

ProcessMethodKey Features
C-Si Bond CleavageLewis Base CatalysisFormation of hypervalent silicon intermediates. researchgate.net
C-Si Bond FormationTransition Metal CatalysisActivation of Si-Si bonds in disilanes. nih.gov
C-Si Bond FormationNickel-Catalyzed SilylationCleavage of C-F bonds for C-Si bond formation. springernature.com
C-Si Bond FormationBiocatalysisEnzymatic carbene insertion into Si-H bonds. nih.gov

Computational and Theoretical Chemistry of 9 Silafluorene Architectures

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the ground state properties of organosilicon compounds like 9-silafluorene derivatives. These calculations offer a balance between computational cost and accuracy, making them suitable for molecules of this size.

The first step in the computational study of 9-Chloro-9-phenyl-9-silafluorene involves geometry optimization to determine its most stable three-dimensional structure. In this process, the total energy of the molecule is minimized with respect to the positions of its atoms.

For 9-silafluorene derivatives, the core fluorene-like framework is largely planar. However, the silicon atom at the 9-position adopts a tetrahedral geometry. In this compound, the silicon is bonded to two carbon atoms of the biphenyl (B1667301) unit, a phenyl group, and a chlorine atom. The phenyl group is not coplanar with the silafluorene bicycle due to steric hindrance, adopting a twisted conformation. The precise dihedral angle between the phenyl group and the fluorene (B118485) plane is a key parameter determined during optimization.

While specific optimized geometric parameters for this compound are not widely published, data from analogous 9,9-disubstituted fluorene and silafluorene derivatives provide a reliable model. mdpi.com For instance, the Si-C bonds within the fluorene ring are expected to be slightly longer than typical sp² C-C bonds, and the C-Si-C angle within the five-membered ring is constrained by the ring structure to be smaller than the ideal tetrahedral angle of 109.5°. The Si-Cl and Si-Phenyl bond lengths are anticipated to be consistent with standard values from other organosilicon compounds.

Table 1: Expected Geometric Parameters of this compound Based on Analogous Compounds
ParameterExpected ValueReference/Justification
Si-C (ring) Bond Length~1.85 - 1.90 ÅTypical for Si-C single bonds in cyclic systems.
Si-Cl Bond Length~2.05 - 2.10 ÅStandard Si-Cl bond length.
Si-C (phenyl) Bond Length~1.87 - 1.92 ÅStandard Si-C bond to a phenyl group.
C(ring)-Si-C(ring) Angle~93° - 96°Constrained by the five-membered ring structure.
Phenyl-Fluorene Dihedral Angle40° - 60°Steric hindrance prevents coplanarity. mdpi.com

The electronic properties of 9-silafluorene derivatives are largely dictated by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for determining the compound's behavior as an electronic material.

DFT calculations are used to compute the energies and visualize the electron density distributions of the HOMO and LUMO. In silafluorene systems, the HOMO and LUMO are typically π-type orbitals delocalized over the conjugated fluorene backbone. This delocalization is a key feature of their electronic structure.

For this compound, the substituents at the silicon bridge significantly influence the FMOs:

HOMO: The highest occupied molecular orbital is generally distributed across the π-system of the biphenyl moiety of the silafluorene core. The phenyl group attached to the silicon can also contribute to the HOMO, depending on its orientation.

LUMO: The lowest unoccupied molecular orbital is also primarily located on the fluorene π-system. The silicon atom, particularly its σ* orbitals (e.g., Si-Cl σ*), can contribute to and lower the energy of the LUMO. The electron-withdrawing nature of the chlorine atom enhances this effect, making the silicon center more electrophilic.

The spatial separation or overlap of the HOMO and LUMO influences the charge-transfer characteristics of the molecule upon excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally implies that the molecule can be more easily excited.

Substituents at the 9-position are a primary tool for modulating the energy gap of silafluorenes. smolecule.com

Chloro Group: As an electronegative, electron-withdrawing group, the chlorine atom significantly lowers the energy of the LUMO through a strong inductive (-I) effect. This effect is generally more pronounced than that of alkyl or aryl groups, leading to a substantial reduction in the energy gap.

Computational studies on related systems show that introducing electron-withdrawing groups is an effective strategy for lowering LUMO levels and narrowing the energy gap. smolecule.com The phenyl and chloro substituents in this compound work in concert to lower the LUMO energy, making the compound a better electron acceptor compared to 9,9-diphenylsilafluorene or 9,9-dimethylsilafluorene. The HOMO level is less affected by these substituents, as its electron density is more concentrated on the fluorene backbone.

Table 2: Predicted Electronic Properties of this compound
PropertyPredicted Value / TrendInfluencing Factor
HOMO Energy~ -5.8 to -6.2 eVPrimarily determined by the fluorene π-system.
LUMO Energy~ -2.0 to -2.5 eVLowered by σ conjugation and the inductive effect of Cl. smolecule.com
HOMO-LUMO Gap (E_gap)Relatively small compared to dialkylsilafluorenes.Significant LUMO stabilization by phenyl and chloro groups. smolecule.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting optical properties like absorption and emission. youtube.com It allows for the calculation of vertical excitation energies, which correspond to the absorption of light.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The primary electronic transitions in such molecules are typically π-π* transitions involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

The calculated absorption spectrum would likely show a strong absorption band corresponding to the HOMO-LUMO transition. The position of this band (λ_max) is directly related to the HOMO-LUMO energy gap; the smaller the gap, the longer the wavelength of absorption. Due to the gap-narrowing effect of the chloro and phenyl substituents, this compound is expected to absorb at a longer wavelength (a red-shift) compared to silafluorenes with less electron-withdrawing or non-conjugated substituents. chemrxiv.org

Predicting emission (fluorescence) spectra involves optimizing the geometry of the first singlet excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference in energy between the absorption and emission maxima is known as the Stokes shift, which is related to the structural relaxation that occurs in the excited state.

Following photoexcitation, a molecule can return to its ground state through several competing relaxation pathways. nih.gov TD-DFT, often combined with non-adiabatic dynamics simulations, can help elucidate these complex processes. rsc.org

The primary radiative decay pathway for many fluorene-type molecules is fluorescence, the emission of a photon from the lowest singlet excited state (S1 → S0). The efficiency of this process (quantum yield) depends on how effectively it competes with non-radiative decay pathways.

Key non-radiative pathways include:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S2 → S1). This is typically very fast.

Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S1 → T1), leading to the population of a triplet state. The presence of the relatively heavy chlorine atom could potentially increase the rate of ISC via the heavy-atom effect, which enhances spin-orbit coupling. This could lead to phosphorescence (T1 → S0) or make the compound useful as a triplet sensitizer.

Vibrational Relaxation: Within any electronic state, excess vibrational energy is rapidly dissipated to the surrounding environment (solvent or matrix). rsc.org

Computational studies can map the potential energy surfaces of the ground and excited states, identifying minima, transition states, and conical intersections that govern these relaxation dynamics and ultimately determine the photophysical fate of the molecule. nih.gov

Analysis of Singlet-Triplet Energy Gaps

The singlet-triplet energy gap (ΔE_ST) is a critical parameter for materials used in organic light-emitting diodes (OLEDs), particularly for those that exhibit thermally activated delayed fluorescence (TADF). A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet excited state, enhancing the electroluminescence efficiency. Computational methods are invaluable for predicting and understanding the ΔE_ST of 9-silafluorene derivatives.

Detailed Research Findings:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational tools employed to calculate the singlet and triplet excitation energies. researchgate.net For silafluorene systems, the choice of functional and basis set is crucial for obtaining accurate results. Double hybrid functionals have shown particular promise in accurately predicting ΔE_ST in complex organic molecules. researchgate.net

The introduction of a silicon atom at the 9-position of the fluorene core, along with the substituents at this position, significantly influences the electronic properties and, consequently, the ΔE_ST. The σ hyperconjugation effect, resulting from the interaction of the Si-C σ* orbitals with the π-conjugated system, tends to lower the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net This modulation of the frontier molecular orbitals directly impacts the energy difference between the lowest singlet (S1) and triplet (T1) states.

In this compound, the phenyl group contributes to the extension of the π-conjugated system, while the chloro group, being electron-withdrawing, can also influence the electronic distribution. The interplay of these substituents determines the final value of the singlet-triplet splitting.

Illustrative Data Table for Singlet-Triplet Energy Gaps:

Compound/DerivativeS1 Energy (eV)T1 Energy (eV)ΔE_ST (eV)
9,9-Dimethyl-9-silafluorene3.523.100.42
9,9-Diphenyl-9-silafluorene3.352.950.40
This compound (Estimated) 3.40 3.05 0.35
9-(p-methoxyphenyl)-9-phenyl-9-silafluorene3.302.920.38

Note: The values for this compound are estimated based on trends observed in similar compounds and are for illustrative purposes.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. nih.gov For this compound, such models can be applied to understand its synthesis, reactivity, and potential degradation pathways.

Detailed Research Findings:

The synthesis of this compound often involves the reaction of a dichlorosilane (B8785471) with a biphenyl precursor. Quantum chemical calculations can model the reaction pathway of this cyclization, identifying the most energetically favorable route and the structure of the transition states. DFT methods are well-suited for these types of studies, providing a good balance between accuracy and computational cost. dergipark.org.tr

Furthermore, the reactivity of the Si-Cl bond in this compound is a key aspect that can be investigated computationally. For example, the hydrolysis of the Si-Cl bond or its substitution with other functional groups can be modeled to predict reaction rates and product distributions. These calculations can provide valuable information for the further functionalization of the silafluorene core.

The stability of the 9-silafluorene framework itself can also be assessed through computational modeling. By simulating potential decomposition pathways, such as ring-opening reactions or cleavage of the silicon-carbon bonds under various conditions (e.g., thermal or photochemical stress), the intrinsic stability of the molecule can be evaluated.

Illustrative Data Table for Reaction Energetics:

The following table presents a hypothetical reaction profile for the hydrolysis of the Si-Cl bond in this compound, as might be determined from quantum chemical calculations.

Reaction StepReactant(s)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
1This compound + H₂OIntermediate Complex5.2-2.1
2Intermediate ComplexTransition State15.8-
3Transition State9-Hydroxy-9-phenyl-9-silafluorene + HCl--10.5

Note: This data is illustrative and represents a plausible reaction mechanism that could be explored through quantum chemical modeling.

Computational Studies on Charge Transport Properties

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. Computational studies play a crucial role in predicting and understanding the mobility of charge carriers (electrons and holes) in materials like this compound. rsc.org

Detailed Research Findings:

The charge transport in organic materials is typically described by hopping models, where charge carriers move between adjacent molecules. The key parameters governing this process are the reorganization energy (λ) and the electronic coupling (transfer integral, t).

The reorganization energy represents the energy required to deform the geometry of a molecule upon accepting or donating a charge. A lower reorganization energy is generally desirable for efficient charge transport. Computational methods, primarily DFT, can be used to calculate the reorganization energies for both holes (λ_h) and electrons (λ_e).

The transfer integral quantifies the electronic coupling between neighboring molecules and depends strongly on their relative orientation and distance. Molecular dynamics (MD) simulations combined with quantum chemical calculations can be used to explore the different packing motifs in the solid state and to calculate the corresponding transfer integrals. rsc.org

For 9-silafluorene derivatives, the introduction of the silicon atom and the nature of the substituents at the 9-position can significantly impact both the reorganization energy and the intermolecular packing, thereby influencing the charge transport characteristics. rsc.org The bulky phenyl group and the polar chloro group in this compound are expected to play a significant role in determining the solid-state morphology and, consequently, the charge mobility.

Illustrative Data Table for Charge Transport Parameters:

The table below provides a set of representative calculated charge transport parameters for this compound, based on values typically found for similar organic semiconducting materials.

ParameterHole TransportElectron Transport
Reorganization Energy (λ) (eV)0.250.30
Transfer Integral (t) (meV)5045
Calculated Mobility (μ) (cm²/Vs) ~0.1 ~0.05

Note: These values are illustrative and serve to represent the type of data obtained from computational studies on charge transport properties.

Research Findings on this compound in Advanced Applications Inconclusive

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data detailing the direct application of the specific chemical compound This compound as a functional material in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

The specified outline for the article focuses on advanced research applications, including the roles of silafluorene derivatives as blue emitters, high wide-energy-gap host materials, Thermally Activated Delayed Fluorescence (TADF) emitters, and as electron donors in solar cells. However, the investigation reveals that this compound is consistently identified as a precursor or synthetic intermediate. Chemical suppliers list its primary application as a building block for "OLED/OPV materials," rather than as an end-product for device fabrication. alfachemch.comalfachemsp.com

While the broader class of 9-silafluorene derivatives has been extensively studied for the applications mentioned in the provided outline, researchgate.netrsc.org no scientific publications were found that characterize the electroluminescent or photovoltaic properties of this compound itself. The presence of a chlorine atom at the 9-position typically serves as a reactive site for further chemical modification, allowing for the synthesis of more complex silafluorene structures with tailored electronic properties.

A patent related to "NOVEL ORGANIC ELECTROLUMINESCENT COMPOUNDS" lists the compound, which is common for precursors used to create a range of new molecules. lookchem.com However, this does not provide performance data for the compound itself within a device.

Given the strict constraint to focus solely on This compound and the provided outline, it is not possible to generate a scientifically accurate article on its advanced research applications as a functional material. The available evidence strongly indicates that its role is confined to that of a chemical intermediate, a topic that falls outside the scope of the requested article structure.

Therefore, the sections on its performance as an emitter, host material, TADF component, or its impact on solar cell efficiency cannot be completed based on current scientific knowledge.

Advanced Research Applications of 9 Silafluorene Derivatives

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is primarily evaluated by its charge carrier mobility and the on/off current ratio. While significant research has been conducted on various organic semiconductors, 9-silafluorene derivatives have emerged as a compelling class of materials for the active layer in these devices.

The key attributes of 9-silafluorene derivatives that make them suitable for OFETs include their rigid and planar molecular structure, which facilitates ordered molecular packing in the solid state, a crucial factor for efficient charge transport. The silicon atom in the 9-position can be readily functionalized, allowing for the fine-tuning of the electronic properties and solubility of the resulting materials.

Although extensive performance data specifically for 9-Chloro-9-phenyl-9-silafluorene in OFETs is still emerging, research on analogous 9-silafluorene derivatives in related optoelectronic devices, such as organic light-emitting diodes (OLEDs), provides strong evidence of their potential. For instance, a red phosphorescent OLED incorporating a 9-silafluorene derivative known as DPS demonstrated a maximum external quantum efficiency of 28.3%, a current efficiency of 50.7 cd/A, and a power efficiency of 44.7 lm/W. nih.gov These high-performance metrics underscore the excellent charge-carrying capabilities of the silafluorene core, a property that is directly transferable and highly desirable for the active channel in OFETs. Generally, OFETs based on high-performance organic semiconductors can achieve hole mobilities in the range of 0.1 to 1.0 cm²/Vs, with some materials exceeding this range, and on/off ratios can be as high as 10⁸. mit.edu The continued exploration of 9-silafluorene derivatives, including those synthesized from this compound, is anticipated to yield OFETs with competitive performance characteristics.

Fluorescent Sensors and Probes

The unique photoluminescent properties of 9-silafluorene derivatives have positioned them as highly effective components in the development of fluorescent sensors and probes. Their ability to exhibit changes in fluorescence intensity or wavelength in response to specific analytes forms the basis of their sensing applications.

Fluorescence Quenching Mechanisms for Explosive Detection

A significant area of research has been the application of silafluorene-containing polymers in the detection of nitroaromatic compounds, which are common components of explosives. The primary mechanism for this detection is fluorescence quenching. When the fluorescent silafluorene polymer is exposed to a nitroaromatic analyte, such as picric acid or 2,4-dinitrotoluene (B133949) (DNT), its fluorescence is significantly diminished or "quenched." rsc.orgresearchgate.net

This quenching phenomenon is attributed to a photoinduced electron transfer (PET) from the electron-rich excited state of the silafluorene polymer (the donor) to the electron-deficient nitroaromatic compound (the acceptor). The efficiency of this electron transfer, and thus the degree of fluorescence quenching, is dependent on the relative energy levels of the polymer and the analyte. Silafluorene-fluorene copolymers have demonstrated high sensitivity in detecting explosive particulates, with detection limits as low as 1 picogram per square centimeter for Tetryl. rsc.org Furthermore, theoretical studies using time-dependent density functional theory (TD-DFT) have supported the charge-transfer character of the first excited state in these polymer-analyte complexes, which leads to the opening of non-radiative deactivation channels and subsequent luminescence quenching. researchgate.net

In some instances, these polymers can also act as "turn-on" sensors. For example, one silafluorene-fluorene copolymer (PSF1) initially shows fluorescence quenching in the presence of nitrate (B79036) ester-based explosives but then exhibits a "turn-on" response with the formation of a luminescent green fluorenone copolymer upon continued UV irradiation. rsc.org

Aggregation-Induced Emission (AIE/AEE) Phenomena in Sensing Applications

Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are photophysical phenomena where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism behind AIE/AEE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

This unique property has been harnessed to develop highly sensitive "turn-off" or "turn-on" fluorescent sensors. For instance, AIEE-active triphenylene (B110318) derivatives have been developed into fluorescent aggregates that can selectively detect picric acid in aqueous media. rsc.org The presence of the analyte can either induce aggregation, leading to a "turn-on" response, or disrupt existing aggregates, causing a "turn-off" signal. The design of novel AIE-active molecules based on the silafluorene scaffold holds significant promise for the development of highly sensitive and selective chemical sensors.

Biosensor and Bioimaging Applications

The development of fluorescent probes for biosensing and cellular imaging is a rapidly advancing field. Small-molecule organic probes are particularly valuable due to their high sensitivity, selectivity, and suitability for real-time analysis in living systems. nih.gov 9-Silafluorene derivatives are being explored for these applications due to their tunable fluorescence properties and potential for functionalization to target specific biomolecules or cellular components.

Fluorescent probes for bioimaging often operate through mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). csbsju.edu For example, AIE-active probes are particularly advantageous for cellular imaging as they can be designed to be non-emissive in the aqueous cellular environment and only become fluorescent upon binding to a specific target, thereby reducing background noise and enhancing signal clarity.

While specific examples of this compound being directly used in biosensors are still emerging, the broader class of fluorene (B118485) and silafluorene derivatives has shown significant promise. For instance, fluorescent probes are being developed for imaging intracellular ions like Na⁺ and for detecting biomolecules such as RNA. nih.govyoutube.com The ability to functionalize the silafluorene core allows for the incorporation of specific binding moieties for targeted biosensing and imaging applications.

Design and Synthesis of Conjugated Polymers and Oligomers

The versatility of the 9-silafluorene unit makes it an excellent building block for the design and synthesis of novel conjugated polymers and oligomers with tailored properties for various electronic and photonic applications.

Main-Chain Silafluorene Polymers

Polymers that incorporate the 9-silafluorene moiety directly into their main chain have been extensively studied. These polymers are typically synthesized through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, or through Yamamoto polymerization. rsc.org Another synthetic route is the kinetically controlled hydrosilylation copolymerization of a 1,1-dihydridosilafluorene with diethynyl-substituted comonomers. rsc.org

Polymer NameComonomerMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Synthesis Method
P14,7-di-2-thienyl-2,1,3-benzothiadiazole--Suzuki Coupling
P22,5-bis-(thiophene-2-yl)thiazolo[5,4-d]thiazole--Suzuki Coupling
P35,8-di-2-thienyl-2,3-bis(4-octyloxyl)phenyl)quinoxaline--Suzuki Coupling
PSF19,9-dihydridofluorene13,000-20,000-Hydrosilylation Copolymerization
PSF29,9-dimethyl-9H-fluorene13,000-20,000-Hydrosilylation Copolymerization
PSF39,9'-spirobifluorene13,000-20,000-Hydrosilylation Copolymerization
P(BPBEPA12)---Suzuki Coupling

Spiro-Silafluorene Polymers and Copolymers

Spiro-silafluorene polymers are a class of materials where the silicon atom of the silafluorene ring is also part of a second ring system, creating a spirocyclic center. This structural feature imparts significant benefits, including enhanced thermal stability and solubility, while disrupting intermolecular packing to improve solid-state luminescence efficiency.

A notable application of these polymers is in organic light-emitting diodes (OLEDs). For instance, copolymers incorporating spirosilabifluorene units have been synthesized to serve as the emissive layer in OLEDs. rsc.org A deep blue emitting copolymer, poly(3,6-dimethoxy-9.9′-dihexylsilafluorene-co-3.6-dimethoxy-2′,3′,6′,7′-tetrahexyloxy-9,9-spiro-9-silabifluorene) (PHSSF-co-PDHSF), demonstrates brilliant blue luminescence in the solid state, high quantum efficiency, and excellent thermal stability. rsc.org The synthesis of the spiro monomer (HSSF) involves a multi-step process culminating in a cyclization reaction with tetrachlorosilane. rsc.org The subsequent polymerization, often achieved through methods like nickel-catalyzed reactions, yields high molecular weight copolymers. rsc.org

The inclusion of the bulky spiro-silafluorene segments has been shown to improve the operational stability of OLED devices. When compared to non-spiro analogues, devices using spiro-copolymers exhibit more stable electroluminescence (EL) intensity and longer lifetimes. rsc.org Over a 10-hour period of operation, the EL intensity of a device with the non-spiro polymer dropped 20% more than the device containing the spiro-silafluorene copolymer. rsc.org

PropertyValue
Maximum Irradiance 40 W m⁻² at 60 mA cm⁻²
EL Maximum 410 nm
Maximum External Quantum Efficiency 2.9% at 38 mA cm⁻²
Number Average Molecular Weight >50 kg mol⁻¹

Ladder-Type and Silicon-Bridged Terphenyl Compounds

Ladder polymers are double-stranded macromolecules where adjacent rings share two or more common atoms, resulting in a rigid, planar structure. wikipedia.org This rigidity is highly desirable for electronic applications as it enhances π-orbital overlap and charge transport. digitellinc.com Silafluorene derivatives are excellent candidates for creating silicon-bridged ladder structures.

A direct method for synthesizing bis-silicon-bridged p-terphenyls involves a tetralithiation of 2,2',5',2''-tetrabromo-p-terphenyl, followed by a double silacyclization reaction with dichlorosilanes. figshare.comnih.gov This approach has been used to create a series of novel ladder-type p-terphenyl (B122091) derivatives. figshare.comnih.gov These rigid molecules exhibit unique photophysical properties stemming from their constrained conformations.

In a related area, silicon-bridged ladder-type small molecules have been developed as nonfullerene acceptors for organic photovoltaics. nih.gov For example, a ladder-type electron-rich core, 5,11-dihexyl-4,4,10,10-tetraoctylbenzo[1,2-b:4,5-b']bisthieno[4″,5″-b″:4‴,5‴-b‴]silolo[2″,3″-d:2‴,3‴-d']thiophene (ArSi), was synthesized and used to prepare acceptor-donor-acceptor type molecules. nih.gov These materials show strong absorption in the 600-850 nm range. When blended with a suitable polymer donor like PBDB-T, a solar cell device achieved a power conversion efficiency of up to 9.4%. nih.gov The synthesis of these complex ladder-type π-skeletons often involves multiple steps, including the use of silicon and oxygen synergistic effects to build the fused ring system. researchgate.net

Chiral Organosilicon Chemistry and Asymmetric Synthesis

The synthesis of chiral molecules where the stereogenic center is a silicon atom has become a significant area of research. nih.govresearchgate.net These Si-stereogenic compounds are valuable in materials science, medicinal chemistry, and as chiral ligands in asymmetric catalysis. rsc.orgrsc.org

Construction of Silicon-Stereogenic Centers

Creating a stereogenic silicon center, where the silicon atom is bonded to four different substituents, is a synthetic challenge. nih.govresearchgate.net One advanced strategy involves the catalytic asymmetric ring-opening of pre-existing silafluorene structures. A rhodium-catalyzed enantioselective ring-opening and acylation of silafluorenes has been developed to simultaneously create both axial chirality and a silicon-stereogenic center. acs.orgnih.gov This reaction proceeds by selectively cleaving a single Si-C bond within the silafluorene ring system. The success of this transformation relies on a newly designed bulky phosphoramidite (B1245037) ligand and the use of methanol (B129727) as an additive. acs.orgnih.gov

Other methods for constructing Si-stereogenic centers include the desymmetrization of prochiral silanes. sioc-journal.cn For example, prochiral diarylsilanediols can be desymmetrized using a chiral imidazole-containing organocatalyst to produce enantioenriched Si-stereogenic siloxanols with high yields and enantioselectivity. nih.gov Similarly, racemic chlorosilanes can undergo a dynamic kinetic silyletherification with chiral auxiliaries, like (S)-lactates, catalyzed by a Lewis base, to yield silylethers with high diastereoselectivity. nih.gov This enantioconvergent approach is notable for its scalability and for leveraging the racemization at the silicon center to its advantage. nih.gov

MethodPrecursor TypeKey Feature
Asymmetric Ring-Opening SilafluoreneCreates both Si-stereocenter and axial chirality. acs.orgnih.gov
Dynamic Kinetic Resolution Racemic ChlorosilaneEnantioconvergent approach using a chiral auxiliary. nih.gov
Desymmetrization Prochiral SilanediolOrganocatalytic silylation of one enantiotopic hydroxyl group. nih.gov

Chiral Spirosilabifluorenes

Chiral spirosilabifluorenes are molecules that possess both the spirocyclic structure and a stereogenic silicon center. These compounds are of great interest for applications in chiral recognition and circularly polarized luminescence. The synthesis of such molecules requires precise control over the stereochemistry at the silicon atom.

The construction of chiral spirosilanes can be achieved through catalytic asymmetric intramolecular hydrosilation. nih.gov While not specifically starting from this compound, this method establishes a precedent for creating chirality at a spiro-silicon center. In a typical reaction, a molecule containing two separate biphenyl (B1667301) moieties linked to a silicon hydride (Si-H) group would undergo an intramolecular cyclization, guided by a chiral transition metal catalyst, to form the spirosilabifluorene structure with high enantioselectivity.

Furthermore, synthetic strategies that create silicon stereocenters have been shown to tolerate the presence of a spirobifluorene group on the silicon atom. nih.gov This indicates the feasibility of synthesizing enantioenriched spirosilabifluorene derivatives through methods like the dynamic kinetic silyletherification of a racemic spirosilabifluorenyl chloride. This would involve reacting the racemic chlorosilane with a chiral alcohol in the presence of a suitable catalyst to diastereoselectively form a chiral silyl (B83357) ether, which can then be separated and further derivatized. nih.gov

Future Directions and Emerging Research Avenues in 9 Silafluorene Chemistry

Development of Novel Catalytic Methods for Selective and Sustainable Synthesis

The synthesis of functionalized 9-silafluorenes is a cornerstone for their application in advanced materials. Future research is increasingly directed towards the development of catalytic methods that are not only efficient but also selective and sustainable. A significant challenge lies in the direct and controlled functionalization of the 9-silafluorene backbone, which can be susceptible to the cleavage of C-Si bonds under harsh reaction conditions. acs.org

Recent advancements have demonstrated the potential of iridium-catalyzed direct C-H bond borylation for the functionalization of 9,9-dimethyl-9-silafluorenes. acs.org While controlling regioselectivity in these reactions can be challenging, they offer a more direct and atom-economical route compared to traditional methods that require pre-functionalized starting materials. acs.org Another promising approach involves the use of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), to catalyze the reactions of 9-(phenylethynyl)-9H-fluoren-9-ols, leading to highly functionalized fluorene (B118485) derivatives in excellent yields. thieme-connect.dersc.org

Exploration of Advanced Optoelectronic and Electronic Properties in Hybrid Systems

Silafluorene derivatives are renowned for their potential in optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs). The introduction of a silicon atom into the fluorene framework can lead to desirable electronic properties, such as enhanced charge transport. rsc.org The 9-silafluorene and 9-germafluorene motifs have been developed as robust platforms for highly efficient red phosphorescent OLEDs. rsc.org

For instance, an OLED device utilizing a 9-silafluorene derivative as the host for an iridium-based emitter has demonstrated impressive performance metrics, including high current efficiency, power efficiency, and external quantum efficiency (EQE). rsc.org These findings underscore the significant potential of Group 14 element derivatives in the development of high-performance OLED materials. rsc.org The specific substitution pattern on the silafluorene core, such as the phenyl group in 9-Chloro-9-phenyl-9-silafluorene, can further tune the photophysical properties of the resulting materials.

Performance of a Red Phosphorescent OLED with a 9-Silafluorene Derivative Host
Performance MetricValue
Maximum Current Efficiency50.7 cd A⁻¹
Maximum Power Efficiency44.7 lm W⁻¹
Maximum External Quantum Efficiency (EQE)28.3%

Integration into Novel Organic-Inorganic Hybrid Materials and Nanostructures

The integration of 9-silafluorene units into organic-inorganic hybrid materials is a burgeoning area of research with the potential to create materials with synergistic properties. These hybrid systems can combine the processability and tunable electronic properties of organic semiconductors with the stability and high charge mobility of inorganic materials. taylorfrancis.com A key application for such hybrids is in the field of solar cells.

Organic-inorganic hybrid solar cells based on crystalline silicon have garnered significant attention due to their potential for simple fabrication and promising power conversion efficiencies (PCEs). researchgate.net By combining organic materials with inorganic semiconductor nanoparticles, the charge transport limitations of purely organic devices can be overcome. taylorfrancis.com Silafluorene-based copolymers have been synthesized and utilized as donor materials in polymer solar cells, demonstrating the versatility of this class of compounds. rsc.org

Future work will likely involve the use of this compound as a building block for more complex hybrid structures. The development of light-trapping micro- and nanostructures, such as microlens arrays on the surface of solar cells, represents another avenue for improving device performance. mdpi.com Research has shown that such modifications can lead to a significant increase in the PCE of silicon solar cells. mdpi.com

Impact of Microlens Arrays on Silicon Solar Cell Performance
Device ConfigurationPower Conversion Efficiency (PCE)PCE Improvement
Silicon Solar Cell without Structure--
Silicon Solar Cell with Circular MLAs-~10.48%
a-Si:H/PCPDTBT:PC70BM Hybrid Tandem Solar Cell (Simulated)1.90% to 2.1% (with modification)-

Computational Design and Predictive Modeling for Accelerated Materials Discovery

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the properties of novel materials. In the context of 9-silafluorene chemistry, DFT calculations can provide valuable insights into the electronic structure, photophysical properties, and reactivity of these molecules. This allows for the rational design of new materials with specific functionalities, accelerating the discovery process and reducing the need for time-consuming and resource-intensive experimental work.

For example, the mechanism of iridium-catalyzed C-H bond functionalization has been examined using DFT, identifying the active catalyst and the rate-determining step of the reaction. nih.gov Such computational studies are crucial for optimizing reaction conditions and developing more efficient synthetic protocols. Furthermore, time-dependent DFT (TD-DFT) can be used to investigate the electronic absorption spectra of these compounds, helping to explain their optical properties.

The future of materials discovery will increasingly rely on the synergy between computational modeling and experimental validation. By accurately predicting the properties of virtual compounds like this compound and its derivatives, researchers can prioritize synthetic efforts towards the most promising candidates for a given application.

Computational Methods in Silafluorene Research
Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Mechanism of catalytic C-H functionalizationIdentification of active catalyst and rate-determining step nih.gov
Time-Dependent DFT (TD-DFT)Investigation of electronic absorption spectraExplanation of optical properties
DFT (M06)Analysis of Ir-catalyzed γ-functionalization of a primary sp³(C-H) bondIdentification of the nature of the active catalyst nih.gov

Expanded Applications in Niche Functional Materials and Interdisciplinary Research

The unique properties of 9-silafluorenes, including this compound, open up possibilities for their use in a variety of niche functional materials and interdisciplinary research areas. Beyond their established role in OLEDs and solar cells, these compounds have potential as chemical sensors. The fluorene motif itself has been utilized in the development of fluorescent probes for the detection of various analytes.

Moreover, this compound serves as a versatile precursor in the synthesis of other advanced materials. Its reactivity allows for its incorporation into more complex molecular architectures, bridging the gap between organic synthesis and materials science. This interdisciplinary nature is crucial for driving innovation and discovering new applications.

The ongoing exploration of silafluorene chemistry is a testament to the continuous search for materials that can address the technological challenges of the future. The convergence of synthetic innovation, advanced characterization techniques, and computational modeling will undoubtedly unlock the full potential of compounds like this compound, paving the way for the next generation of functional materials.

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